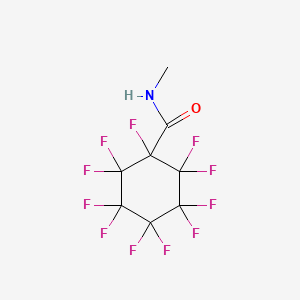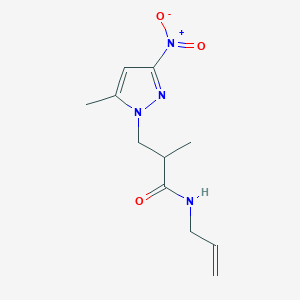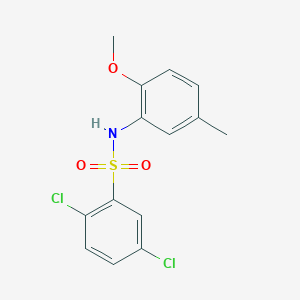
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexanecarboxamide with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants, due to its resistance to chemical and thermal degradation.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar stability and resistance properties.
Perfluorohexanesulfonyl fluoride: Known for its use in surface-active agents and chemical synthesis.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Used in various industrial applications due to its chemical stability.
Uniqueness: 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N~1~-METHYL-1-CYCLOHEXANECARBOXAMIDE stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C8H4F11NO |
|---|---|
Molecular Weight |
339.11 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H4F11NO/c1-20-2(21)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3,(H,20,21) |
InChI Key |
BBGKKHQZJFMAPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971716.png)

![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10971742.png)
![2-[1-(3-methylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971744.png)
![2-{3-[(2-methoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10971750.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10971754.png)
![4-bromo-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10971765.png)




![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B10971781.png)

